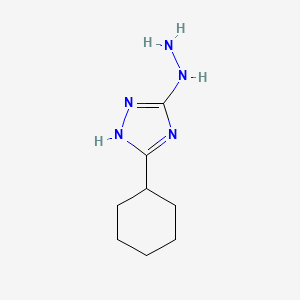
5-Cyclohexyl-3-hydrazinyl-1H-1,2,4-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Cyclohexyl-3-hydrazinyl-1H-1,2,4-triazole is a heterocyclic compound that belongs to the class of 1,2,4-triazoles These compounds are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclohexyl-3-hydrazinyl-1H-1,2,4-triazole can be achieved through several methods. One common approach involves the cyclization of hydrazine derivatives with appropriate precursors. For instance, the reaction of cyclohexyl isocyanide with hydrazine hydrate under reflux conditions can yield the desired triazole compound .
Industrial Production Methods
Industrial production of 1,2,4-triazoles, including this compound, often involves the use of continuous flow reactors. These reactors allow for efficient and scalable synthesis of the compound under controlled conditions .
Análisis De Reacciones Químicas
Types of Reactions
5-Cyclohexyl-3-hydrazinyl-1H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced hydrazine derivatives.
Substitution: Formation of substituted triazole derivatives.
Aplicaciones Científicas De Investigación
5-Cyclohexyl-3-hydrazinyl-1H-1,2,4-triazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly acetylcholinesterase inhibitors.
Medicine: Explored for its antifungal and antiviral properties.
Industry: Utilized in the development of new materials and coordination polymers.
Mecanismo De Acción
The mechanism of action of 5-Cyclohexyl-3-hydrazinyl-1H-1,2,4-triazole involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, the compound binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This mechanism is particularly relevant in the context of neurodegenerative diseases such as Alzheimer’s disease.
Comparación Con Compuestos Similares
Similar Compounds
1H-1,2,4-Triazole: A simpler triazole compound without the cyclohexyl and hydrazinyl groups.
4-Amino-3-hydrazino-5-mercapto-1,2,4-triazole: Contains an amino and mercapto group, offering different reactivity and applications.
1-(Tricyclohexylstannyl)-1H-1,2,4-triazole: A triazole derivative with a tricyclohexylstannyl group, used in coordination chemistry.
Uniqueness
5-Cyclohexyl-3-hydrazinyl-1H-1,2,4-triazole is unique due to the presence of both cyclohexyl and hydrazinyl groups, which confer distinct chemical properties and biological activities
Propiedades
Número CAS |
88141-05-3 |
|---|---|
Fórmula molecular |
C8H15N5 |
Peso molecular |
181.24 g/mol |
Nombre IUPAC |
(5-cyclohexyl-1H-1,2,4-triazol-3-yl)hydrazine |
InChI |
InChI=1S/C8H15N5/c9-11-8-10-7(12-13-8)6-4-2-1-3-5-6/h6H,1-5,9H2,(H2,10,11,12,13) |
Clave InChI |
DXTJZNFQIAFKMA-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)C2=NC(=NN2)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



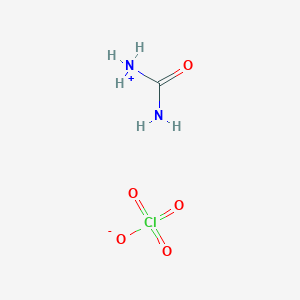
![4-[(E)-Phenyldiazenyl]-N-(1-phenylethyl)benzamide](/img/structure/B14400014.png)
![4-Pentylphenyl 4-[(4-cyanobenzoyl)oxy]-3-methoxybenzoate](/img/structure/B14400020.png)
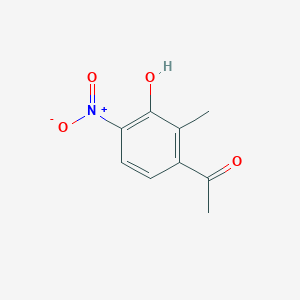
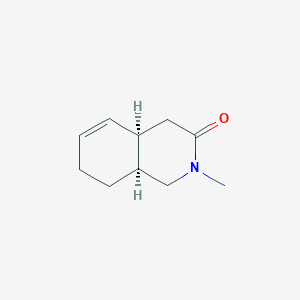
![3-[(Furan-2-yl)methyl]-4,5-diphenyl-1,3-oxazol-2(3H)-one](/img/structure/B14400037.png)
![3-{(E)-[2-(4-Ethoxyphenyl)-2-oxoethylidene]amino}benzoic acid](/img/structure/B14400042.png)
![2-Cyano-4-hexylphenyl 4'-pentyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14400045.png)

![7-Chloro-10-[3-(dimethylamino)propyl]-10H-phenothiazin-2-OL](/img/structure/B14400055.png)

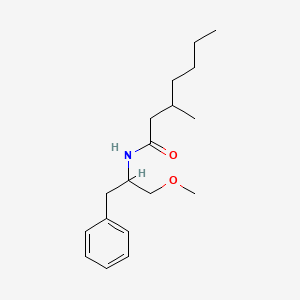
![Methyl [3-chloro-4-(4-iodophenoxy)phenyl]carbamate](/img/structure/B14400078.png)
